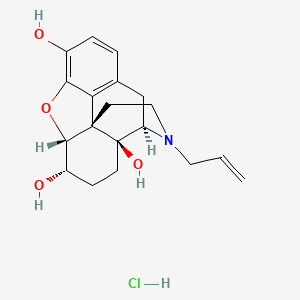

alpha-Naloxol hydrochloride

Description

Contextualization within the Opioid Antagonist Landscape

The landscape of opioid antagonists is primarily dominated by naloxone (B1662785) and naltrexone (B1662487), which are crucial for reversing opioid overdose and in the management of opioid dependence. nih.govnih.gov Alpha-Naloxol, along with its isomer beta-naloxol, are closely related to naloxone and are considered its metabolites. wikipedia.org While naloxone acts as a non-selective competitive opioid receptor antagonist, alpha-naloxol is characterized as a neutral antagonist. wikipedia.orgresearchgate.net This distinction is critical; naloxone is considered an inverse agonist, meaning it can induce an effect opposite to that of an agonist, particularly in systems with basal receptor signaling. researchgate.net In contrast, a neutral antagonist like alpha-naloxol blocks the receptor without influencing its basal activity. researchgate.net This property makes alpha-naloxol a valuable tool for dissecting the nuanced mechanisms of opioid receptor function and signaling.

Derivation and Relationship to Naloxone

Alpha-Naloxol is derived from naloxone through the reduction of its ketone group. wikipedia.org This metabolic conversion can be stereoselective, with different species producing varying ratios of the alpha and beta isomers. nih.gov For instance, enzymatic reduction in chicken liver predominantly yields 6-alpha-naloxol, while rabbit liver produces mainly 6-beta-naloxol, suggesting the involvement of different enzymes in this biotransformation. nih.gov

The chemical relationship between naloxone and alpha-naloxol is fundamental to understanding their differing pharmacological profiles. The structural change from a ketone in naloxone to a hydroxyl group in alpha-naloxol significantly influences its interaction with opioid receptors and its subsequent biological effects.

Table 1: Chemical and Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | (4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,12b-octahydro-4a,9-dihydroxy-3H-4,7-epoxyphenanthren-14-one hydrochloride |

| CAS Number | 34520-00-8 scbt.com |

| Molecular Formula | C19H24ClNO4 scbt.com |

| Molecular Weight | 365.85 g/mol scbt.com |

Significance as a Pharmacological Probe in Opioid Receptor Research

The primary significance of alpha-naloxol hydrochloride in research lies in its role as a pharmacological probe to investigate the constitutive activity of opioid receptors. researchgate.net Constitutive activity refers to the basal level of receptor signaling that occurs even in the absence of an agonist. Because naloxone is an inverse agonist, its effects can be a combination of blocking agonist activity and reducing this basal signaling. researchgate.net By comparing the effects of naloxone with those of the neutral antagonist alpha-naloxol, researchers can isolate and study the role of constitutive receptor activity in various physiological and pathological processes, such as opioid dependence and withdrawal. nih.govresearchgate.net

For example, studies have shown that naloxone is significantly more potent than alpha-naloxol in precipitating withdrawal symptoms in morphine-dependent subjects. nih.govnih.gov This difference in potency is thought to be, at least in part, due to naloxone's inverse agonist properties acting on an enhanced level of constitutively active mu-opioid receptors induced by chronic morphine exposure. researchgate.netnih.gov

Table 2: Comparative Potency of Naloxone and alpha-Naloxol in Morphine-Pretreated Rats

| Condition | Potency Difference (Naloxone vs. alpha-Naloxol) |

|---|---|

| Morphine-Naïve | 5-fold targetmol.comnih.gov |

| Single Morphine Pretreatment | 65-fold targetmol.comnih.gov |

| Repeat Morphine Pretreatment | 65-fold targetmol.comnih.gov |

| Early Phase (5-15 min post-antagonist) | 100-fold nih.govresearchgate.net |

These findings highlight the utility of alpha-naloxol in elucidating the complex changes in opioid receptor function that occur with prolonged agonist exposure. By providing a tool to differentiate between simple receptor blockade and modulation of basal activity, this compound continues to be an important compound in the field of opioid pharmacology.

Structure

3D Structure of Parent

Properties

CAS No. |

34520-00-8 |

|---|---|

Molecular Formula |

C19H24ClNO4 |

Molecular Weight |

365.8 g/mol |

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |

InChI |

InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17-,18-,19+;/m0./s1 |

InChI Key |

VFEZXRHXAKHILC-NINXOWEVSA-N |

SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |

Canonical SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Alpha Naloxol Hydrochloride

Direct Reduction of Naloxone (B1662785) to alpha-Naloxol

The direct reduction of the C6-carbonyl group of naloxone is a primary route to obtain alpha-naloxol. This transformation, however, presents challenges in controlling the stereochemistry at the C6 position.

Stereoselective Control in C6 Reduction

The reduction of the ketone in naloxone can lead to two diastereomeric alcohols: alpha-naloxol and beta-naloxol. wikipedia.org The spatial orientation of the incoming hydride reagent dictates the stereochemical outcome. Axial attack of the hydride on the carbonyl carbon results in the formation of the equatorial alcohol (alpha-naloxol), while equatorial attack leads to the axial alcohol (beta-naloxol). Achieving high stereoselectivity for the alpha-epimer is a crucial objective in the synthesis.

Reagents and Reaction Mechanisms

A variety of reducing agents have been employed for the C6 reduction of naloxone. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH) in aprotic solvents like tetrahydrofuran (B95107) (THF) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation to form the alcohol.

More sterically hindered hydride reagents have been shown to significantly improve the stereoselectivity towards the alpha-epimer. For instance, N-selectride and K-selectride can achieve nearly complete α-selectivity. Similarly, lithium tri-tert-butoxyaluminum hydride (LTBA) is a highly effective reagent for this transformation, favoring the formation of the alpha-epimer due to the steric bulk of its tert-butoxy (B1229062) groups, which enforces equatorial hydride delivery. acs.org The use of sodium triacetoxyborohydride (B8407120) has also been reported to provide high yields with good, though not complete, stereoselectivity for the alpha-isomer. acs.org

Challenges in Epimeric Mixture Formation and Optimization Strategies

A significant challenge in the direct reduction of naloxone is the formation of a mixture of alpha and beta epimers. Early methods often resulted in alpha:beta ratios of around 3:1. The choice of solvent can influence this ratio; for example, polar solvents like methanol (B129727) can enhance alpha selectivity by stabilizing the transition state through hydrogen bonding, though yields may be moderate.

To overcome the issue of epimeric mixtures, several optimization strategies have been developed. A key approach is the use of sterically demanding reducing agents, as mentioned above. Temperature control is also critical; for example, when using LTBA, maintaining a low temperature (0–10°C) during the addition of the reagent helps to prevent epimerization. nih.gov The addition of certain additives, such as 2-methoxyethanol, has been found to unexpectedly improve the α/β ratio to greater than 99:1. acs.orggoogle.com

Protected Intermediate Synthesis Approaches

Role of Protecting Groups (e.g., 3-O-MEM Naloxone) in Stereoselectivity

Protecting the phenolic hydroxyl group at the C3 position of naloxone is a common strategy. The methoxyethoxymethyl (MEM) group is a frequently used protecting group for this purpose. acs.org The synthesis of 3-O-MEM naloxone involves reacting naloxone hydrochloride dihydrate with MEM chloride in the presence of a base like N,N'-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). acs.org This protection prevents unwanted side reactions and can influence the stereochemical outcome of the subsequent reduction. The protected intermediate, 3-O-MEM naloxone, is then subjected to stereoselective reduction.

The use of the 3-O-MEM protecting group, in combination with a bulky reducing agent like LTBA, leads to high stereoselectivity for the alpha-epimer. acs.org This strategy has been shown to achieve an alpha-epimer purity of over 99%. google.comgoogle.com

Multi-step Synthetic Protocols and Yield Optimization

The protected intermediate approach involves a multi-step protocol. Following the protection of the C3 hydroxyl group to form 3-O-MEM naloxone, the key stereoselective reduction is carried out. acs.org The reaction conditions for this reduction are carefully optimized, including the choice of solvent (e.g., toluene) and the maintenance of low temperatures. acs.org

After the reduction to 3-O-MEM α-naloxol, the protecting group is removed. Additionally, purification techniques are crucial for obtaining high-purity alpha-naloxol hydrochloride. Instead of costly column chromatography, industrial processes often utilize crystallization for purification. For instance, the 3-O-MEM α-naloxol can be precipitated using cyclohexane, achieving high recovery rates. google.com Furthermore, the formation of a salt, such as the oxalate (B1200264) salt of 3-O-MEM α-naloxol, can facilitate purification and isolation of the desired epimer in a solid, more manageable form, significantly reducing impurities. acs.orgnih.govgoogle.com

Preparation of Salt Forms (e.g., Oxalate Salt) for Research Applications

In chemical and pharmaceutical research, converting a compound to a salt form is a common strategy to improve its physical properties, such as crystallinity, stability, and solubility. While the hydrochloride salt of alpha-naloxol is frequently used, other salt forms, like the oxalate salt, are pivotal for specific applications, including purification and the synthesis of further derivatives.

The preparation of an oxalate salt of an alpha-naloxol intermediate, specifically 3-O-MEM α-naloxol (an alpha-naloxol molecule with a methoxyethoxymethyl protecting group on the C3 hydroxyl), is a well-documented process. acs.org This salt is particularly useful because it is a stable, crystalline solid that can be easily filtered and purified, which is a significant improvement over the oily or viscous liquid form of the free base. acs.orggoogle.com The formation of the crystalline oxalate salt helps to stabilize the alpha-epimer, preventing its conversion to the beta-epimer and ensuring high stereochemical purity.

The general procedure involves dissolving the protected alpha-naloxol free base in a suitable organic solvent, such as n-propanol or ethyl acetate. google.com A solution of anhydrous oxalic acid in a solvent like n-propanol is then added dropwise to the alpha-naloxol solution at a controlled temperature, typically between 10-30°C. acs.orggoogle.comgoogle.com The oxalate salt precipitates from the solution, often aided by the addition of an anti-solvent like methyl tert-butyl ether. acs.org The resulting solid is then filtered, washed, and dried under vacuum to yield the pure 3-O-MEM α-naloxol oxalate salt. acs.orggoogle.com This purified, stable intermediate is crucial for the subsequent synthesis of complex derivatives like naloxegol (B613840). acs.org

Table 1: Process Parameters for 3-O-MEM α-Naloxol Oxalate Salt Preparation

| Parameter | Specification | Source |

|---|---|---|

| Starting Material | 3-O-MEM α-naloxol | |

| Reagent | Anhydrous Oxalic Acid | acs.org |

| Solvent System | n-propanol, methyl tert-butyl ether | acs.org |

| Temperature | 20–30 °C | acs.org |

| Outcome | Crystalline, stable salt with high α-epimer purity |

Chemical Modifications and Derivatives for Research Probes

Chemical modification of the alpha-naloxol structure is a key strategy for developing advanced research probes. These derivatives are designed to have specific properties, such as altered receptor binding affinity, selectivity for different opioid receptor subtypes (μ, κ, δ), or modified pharmacokinetic profiles, like restricted entry into the central nervous system (CNS). nih.govcambridge.org

A prime example of creating a derivative for specific research applications is the development of naloxegol. It is important to clarify that naloxegol is a PEGylated derivative of naloxone, but its synthesis proceeds through an alpha-naloxol intermediate. nih.govnewdrugapprovals.org PEGylation is the process of covalently attaching a polyethylene (B3416737) glycol (PEG) chain to a molecule. dovepress.com In the case of naloxegol, a monomethoxy-terminated PEG chain (with n=7 ethylene (B1197577) units) is attached to the C6-alpha-hydroxyl group of the naloxol (B12781492) structure. newdrugapprovals.orgnih.gov

This modification dramatically increases the molecule's size and hydrophilicity. nih.govnih.gov As a result, naloxegol has very low permeability across the blood-brain barrier (BBB) and is actively transported out of the CNS by the P-glycoprotein (P-gp) transporter. nih.goveuropa.eu This makes naloxegol a peripherally acting μ-opioid receptor antagonist (PAMORA). dovepress.comeuropa.eu

The research utility of naloxegol is immense. It allows scientists to antagonize opioid receptors in the gastrointestinal tract and other peripheral tissues without affecting the analgesic effects of opioids in the brain. europa.eucancer.gov This makes it an invaluable tool for studying the distinct roles of central versus peripheral opioid systems, particularly in research on opioid-induced constipation (OIC). nih.goveuropa.eu The development of naloxegol demonstrates how a specific chemical modification (PEGylation) of the core naloxol structure can create a highly selective research probe to investigate peripheral physiology. dovepress.com

Beyond PEGylation, other structural alterations to the morphinan (B1239233) scaffold of naloxol can be made to create diverse research tools. The key sites for modification include the N-substituent, the C6-hydroxyl group, and the C14-hydroxyl group.

N-Substituent: The N-allyl group of naloxol is critical for its antagonist activity. Replacing this group can modulate the compound's affinity and selectivity for the μ (mu), κ (kappa), and δ (delta) opioid receptors. For example, replacing the N-allyl group with an N-cyclopropylmethyl group (as seen in naltrexone (B1662487) and its derivatives) can alter the binding profile and is a common strategy in developing receptor-selective research tools. nih.gov

C6-Hydroxyl Group: The stereochemistry of the C6-hydroxyl group (alpha vs. beta) significantly influences receptor binding. The existence of both α-naloxol and β-naloxol allows researchers to probe how opioid receptor binding pockets accommodate different stereoisomers. wikipedia.org Further modifications at this position, such as creating ester or ether linkages, can alter lipophilicity and metabolic stability, creating derivatives with different pharmacokinetic properties for research.

C14-Hydroxyl Group: This group is also crucial for receptor interaction. Modifications at this position have been shown to profoundly alter the pharmacological profile of morphinans, sometimes converting potent antagonists into potent agonists. acs.org For example, introducing a phenylpropoxy group at C-14 in related morphinan antagonists produced compounds with powerful analgesic effects, highlighting the utility of such derivatives in studying the structural basis of opioid agonism versus antagonism. acs.org

These structural modifications provide a powerful toolkit for researchers to dissect the complex pharmacology of the opioid system.

Table 2: Impact of Structural Alterations on Research Utility of Morphinan Derivatives

| Structural Site | Modification Example | Impact on Research Utility | Source |

|---|---|---|---|

| C6-Hydroxyl | PEGylation (to form Naloxegol) | Creates a peripherally restricted antagonist; useful for studying peripheral opioid receptors (e.g., in the gut) without CNS effects. | dovepress.comnih.goveuropa.eu |

| N-Substituent | Replacement of N-allyl with other alkyl/cycloalkyl groups | Modulates affinity and selectivity for μ, κ, and δ opioid receptor subtypes, creating probes to map receptor function. | nih.gov |

| C14-Hydroxyl | Introduction of a phenylpropoxy group | Can convert an antagonist into a potent agonist, providing tools to study the molecular switch between agonism and antagonism. | acs.org |

| C6-Hydroxyl | Altering Stereochemistry (α vs. β) | Allows for the study of how receptor binding pockets accommodate different stereoisomers, affecting binding affinity. | wikipedia.org |

Pharmacological Profile and Opioid Receptor Interactions Preclinical and in Vitro Studies

Opioid Receptor Binding Affinity and Selectivity

Alpha-Naloxol is recognized as an opioid receptor antagonist, though its potency and specific binding characteristics differ from naloxone (B1662785). Its interactions have been primarily characterized in comparative studies.

Alpha-Naloxol functions as an antagonist at the mu-opioid receptor (MOR). However, in vivo studies have demonstrated that it is significantly less potent than naloxone in precipitating withdrawal symptoms in morphine-dependent subjects. nih.gov This difference in potency is not static and appears to be time-dependent. For instance, in one study using suppression of operant responding as an index of withdrawal, the potency difference between naloxone and 6-alpha-naloxol was vast in the initial minutes post-administration but decreased substantially over time. nih.gov

This observation has led to the suggestion that alpha-naloxol may have delayed access to or a different onset of action at mu-opioid receptors within the central nervous system compared to naloxone. nih.gov The relative potency of naloxone to 6-alpha-naloxol in precipitating withdrawal has been quantified under various conditions, highlighting these dynamic differences.

| Morphine Pretreatment Condition | Overall (30 min Session) | Early Phase (5-15 min) | Middle Phase (15-25 min) | Late Phase (25-35 min) |

|---|---|---|---|---|

| Naïve | 5.3 | Not Determined | Not Determined | Not Determined |

| Single Morphine Dose | 65.2 | 105.0 | 29.2 | 9.1 |

| Repeat Morphine Dose | 64.2 | 119.0 | 32.7 | 9.4 |

Data adapted from a study on suppression of operant responding as an index of withdrawal. nih.gov The values represent the ratio of the ED₅₀ of 6-alpha-naloxol to the ED₅₀ of naloxone; a higher number indicates naloxone is more potent.

Direct and specific binding affinity data for alpha-naloxol at the delta-opioid receptor (DOR) are not extensively detailed in available preclinical literature. However, studies on its PEGylated derivative, naloxegol (B613840), have provided some insight. In vitro assays demonstrated that naloxegol acts as an antagonist at delta-opioid receptors. nih.govresearchgate.net While this suggests that the core naloxol (B12781492) structure has an affinity for DOR, further studies are needed to characterize the specific binding profile of alpha-naloxol itself.

Similar to the delta receptor, the specific interaction of alpha-naloxol with the kappa-opioid receptor (KOR) is not as well-defined as its action at the MOR. Research on the derivative naloxegol indicates that it behaves as a partial agonist at kappa-opioid receptors in in vitro assays using cells with cloned human opioid receptors. nih.govresearchgate.net This finding is significant as it suggests a mixed activity profile for the naloxol structure at the KOR, differing from the pure antagonism seen at the MOR. Whether alpha-naloxol itself exhibits partial agonism or pure antagonism at the KOR requires more direct investigation.

Mechanisms of Receptor Interaction

The way in which alpha-Naloxol interacts with opioid receptors at a molecular level distinguishes it from related, more commonly used antagonists like naloxone and naltrexone (B1662487).

Alpha-Naloxol is understood to act as a competitive antagonist. nih.gov This mechanism, common to naloxone and other related antagonists, involves the molecule binding to the same site on the opioid receptor as endogenous (e.g., endorphins) and exogenous (e.g., morphine) agonists. wikipedia.org By occupying this binding pocket, it prevents agonists from binding and activating the receptor, thereby blocking their pharmacological effects. webmd.com The ability of alpha-naloxol to precipitate withdrawal is a functional consequence of it displacing residual morphine from mu-opioid receptors. nih.gov

A key pharmacological feature of alpha-naloxol is its classification as a neutral antagonist. nih.govnih.gov This contrasts significantly with naloxone and naltrexone, which can function as inverse agonists. nih.govwikipedia.org

To understand this distinction, it is important to note that some G-protein-coupled receptors, including the mu-opioid receptor, can exhibit a basal level of signaling activity even in the absence of an agonist (a state known as constitutive activity). nih.govwikipedia.org

A neutral antagonist binds to the receptor and blocks agonists, but it does not alter this basal signaling activity. nih.govwikipedia.org

An inverse agonist , conversely, binds to the receptor and reduces its basal signaling activity to below its constitutive level. nih.govwikipedia.org

In vitro studies have shown that while naloxone and naltrexone are neutral antagonists in untreated cells, they gain inverse agonist properties after the cells are pretreated with morphine. nih.gov In contrast, 6-alpha-naloxol remains a neutral antagonist regardless of morphine pretreatment. nih.gov This difference is thought to explain why naloxone can precipitate withdrawal symptoms long after morphine has been cleared from the system—by suppressing the elevated basal signaling of the receptor—whereas alpha-naloxol is much less effective in this context. nih.gov This property of neutral antagonism has generated interest in such compounds for their potential therapeutic applications. nih.gov

Influence on Intracellular Signaling Pathways (e.g., G-protein coupling in vitro)

Opioid receptors, including the mu-opioid receptor (MOR), are G-protein coupled receptors (GPCRs). anesthesiaexperts.com The interaction of an antagonist like alpha-naloxol hydrochloride with these receptors can influence intracellular signaling cascades. While specific in vitro studies detailing the direct effects of alpha-naloxol on G-protein coupling are not extensively documented in publicly available literature, its mechanism can be inferred from the broader understanding of opioid antagonists and its parent compound, naloxone.

Opioid antagonists typically function by competitively binding to opioid receptors, thereby blocking agonists from activating the associated G-proteins (Gi/o). nih.gov This prevents the subsequent inhibition of adenylyl cyclase, leading to a maintenance or increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, particularly in cells previously stimulated with an opioid agonist. biorxiv.orgnih.gov Some antagonists, like naloxone and naltrexone, can also exhibit inverse agonist properties under certain conditions, such as after prolonged opioid exposure, where they can reduce even the basal, ligand-independent signaling of the receptor. mdpi.com

Studies on naloxone have shown that it can enhance agonist-stimulated guanosine-5'-O-(γ-thio)-triphosphate ([³⁵S]GTPγS) incorporation in certain in vitro models, suggesting a complex interaction with G-protein coupling dynamics. nih.gov Given that alpha-naloxol is a reduced metabolite of naloxone, it is plausible that it shares a similar mechanism of modulating G-protein-mediated signaling pathways. However, the subtle structural differences, particularly at the C6 position, may lead to variations in its influence on receptor conformation and subsequent G-protein interaction, potentially contributing to its different potency and in vivo effects compared to naloxone. Further in vitro studies are necessary to fully elucidate the specific impact of alpha-naloxol on G-protein coupling and downstream effectors like cAMP.

Structure-Activity Relationship (SAR) Studies

The pharmacological properties of this compound are intrinsically linked to its chemical structure, which is closely related to that of naloxone. Key structural features, such as the stereochemistry at the C6 position and the nature of the N-substituent, play a critical role in determining its interaction with opioid receptors.

The stereochemistry at the C6 position of the morphinan (B1239233) skeleton is a crucial determinant of the pharmacological profile of naloxone analogs. Alpha-naloxol possesses a hydroxyl group at the C6 position with an alpha (α) configuration, a result of the reduction of the C6-keto group of naloxone. This structural alteration significantly impacts its antagonist potency.

Research on related naltrexone derivatives has highlighted the importance of the C6 stereochemistry. In a series of epimeric pairs of naltrexone derivatives with electrophilic substituents at the C6 position, it was found that the 6-beta (β) isomer was more effective in irreversible antagonism of the mu-opioid receptor. pnas.org The 6-alpha (α) isomer, while still binding to the receptor, was non-alkylating, indicating that the orientation of the substituent at this position is critical for covalent interaction with the receptor. pnas.org This suggests that the stereochemistry at C6 influences how the ligand is presented to the binding pocket, which in turn affects its ability to induce or stabilize a particular receptor conformation.

For alpha-naloxol, the 6α-hydroxyl group, as compared to the 6-keto group of naloxone, leads to a decrease in antagonist potency. This is evident in preclinical studies where alpha-naloxol is consistently less potent than naloxone in precipitating opioid withdrawal. nih.gov The presence and orientation of the hydroxyl group may alter the binding kinetics and affinity of the molecule for the opioid receptor, thereby modulating its antagonist activity.

The substituent on the nitrogen atom of the morphinan structure is a well-established determinant of a compound's activity as either an agonist or an antagonist. The presence of an N-allyl group in alpha-naloxol, as in naloxone, is a key feature conferring its antagonist properties. pnas.org

Structure-activity relationship studies have consistently shown that replacing the N-methyl group found in many opioid agonists (like morphine) with a larger N-substituent, such as an N-allyl or N-cyclopropylmethyl group, transitions the molecule into an antagonist. nih.gov This is attributed to the way these larger groups interact with a specific region of the opioid receptor binding pocket, inducing a conformational change that is incompatible with receptor activation.

A proposed model for the opiate receptor suggests that the N-allyl substituent stabilizes the receptor in an "antagonist conformation". pnas.org The 14-hydroxyl group, also present in alpha-naloxol, is thought to limit the free rotation of this N-allyl side chain, further favoring the equatorial conformation associated with antagonist activity. pnas.org Therefore, the N-allyl group in alpha-naloxol is essential for its function as an opioid receptor antagonist.

Comparative Receptor Pharmacology with Other Opioid Antagonists

The pharmacological profile of this compound is best understood in comparison to the well-characterized opioid antagonists, naloxone and naltrexone. Preclinical studies have provided valuable insights into its relative potency, efficacy, and potential differences in receptor interaction dynamics.

In preclinical models, alpha-naloxol consistently demonstrates lower potency as an opioid antagonist compared to naloxone. Studies examining the precipitation of morphine withdrawal in rats have shown that naloxone is significantly more potent than alpha-naloxol. nih.gov

The relative potency difference between naloxone and alpha-naloxol can vary depending on the experimental conditions. In morphine-naïve rats, naloxone was found to be approximately 5-fold more potent than alpha-naloxol in suppressing operant responding. However, after a single or repeated morphine pretreatment, this potency difference increased dramatically to about 65-fold. nih.gov

Further analysis of the time course of action revealed even greater initial potency differences. In the early phase of testing (5-15 minutes post-antagonist injection), naloxone was over 100-fold more potent than alpha-naloxol. This difference decreased to approximately 9-fold in the later phase of testing (25-35 minutes post-antagonist). nih.gov This time-dependent variation suggests differences in the pharmacokinetics or receptor interaction kinetics between the two compounds.

| Condition | Time Post-Antagonist | Potency Ratio (Naloxone / alpha-Naloxol) |

|---|---|---|

| Morphine-Naïve | Full 30 min session | ~5 |

| Single or Repeat Morphine Pretreatment | Full 30 min session | ~65 |

| Single or Repeat Morphine Pretreatment | Early Phase (5-15 min) | >100 |

| Single or Repeat Morphine Pretreatment | Late Phase (25-35 min) | ~9 |

While direct preclinical comparisons of alpha-naloxol with naltrexone are less common in the available literature, naltrexone is generally considered a more potent and longer-acting antagonist than naloxone. acsh.org Given that alpha-naloxol is less potent than naloxone, it can be inferred that it is also significantly less potent than naltrexone.

The observed time-dependent differences in the relative potency of alpha-naloxol and naloxone in preclinical models strongly suggest variations in their receptor occupancy and dissociation kinetics. The delayed onset of action of alpha-naloxol compared to naloxone points towards a slower rate of achieving effective concentrations at the opioid receptors in the central nervous system. nih.gov

Naloxone is known to have a rapid association with and dissociation from the mu-opioid receptor. nih.gov This fast on-off rate contributes to its relatively short duration of action. The significant increase in the potency of alpha-naloxol from the early to the late phase of testing in morphine-pretreated rats suggests that it may have slower receptor association kinetics or a delayed entry into the central nervous system compared to naloxone. nih.gov

Metabolism and Preclinical Pharmacokinetics of Alpha Naloxol Hydrochloride

Endogenous Formation as a Naloxone (B1662785) Metabolite

The conversion of naloxone to alpha-naloxol is an enzymatic process involving the reduction of the 6-keto group of the naloxone molecule. This reaction is catalyzed by enzymes belonging to the aldo-keto reductase (AKR) superfamily. Specifically, members of the AKR1C subfamily, which function as naloxone reductases, are implicated in this metabolic pathway.

Research has identified specific enzymes responsible for this stereospecific reduction. For instance, studies have shown that guinea-pig liver morphine 6-dehydrogenase is identical to naloxone reductase and stereospecifically catalyzes the formation of alpha-naloxol. This enzyme utilizes either NADPH or NADH as a cofactor for the reduction of naloxone.

Significant species-specific differences have been observed in the metabolic production of alpha-naloxol from naloxone. The stereochemistry of the resulting hydroxyl group at the 6-position can vary between species.

For example, in chickens, the liver's enzymatic systems preferentially reduce naloxone to the 6α-hydroxy metabolite, which is alpha-naloxol. In contrast, the primary metabolite isolated from rabbit urine is the 6β-hydroxy epimer, beta-naloxol. However, rabbit liver cytosol has been found to produce both alpha-naloxol and beta-naloxol in approximately equal amounts. This is due to the presence of at least two major forms of naloxone reductase with different stereospecificities.

This variability underscores the importance of selecting appropriate animal models in preclinical studies to accurately predict human metabolism.

In Vitro Metabolic Stability and Biotransformation

The metabolic stability and biotransformation of a compound are critical determinants of its pharmacokinetic properties and duration of action.

In vitro metabolic stability studies, typically conducted using liver microsomes, are essential for predicting the hepatic clearance of a compound. solvobiotech.com These assays measure the rate of disappearance of the parent compound over time in the presence of metabolically active enzymes. mdpi.com

| Parameter | Typical Condition |

|---|---|

| Test System | Liver Microsomes (e.g., Human, Rat, Dog) |

| Compound Concentration | ~1 µM |

| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL |

| Cofactor | NADPH |

| Incubation Time | Various time points (e.g., 0, 15, 30, 60 min) |

| Endpoint | Percent of parent compound remaining |

| Calculated Parameters | In vitro half-life (t½), Intrinsic Clearance (CLint) |

The primary route of metabolism for the parent compound, naloxone, is glucuronidation, leading to the formation of naloxone-3-glucuronide. nih.govthermofisher.com This is a phase II metabolic reaction that increases the water solubility of the compound, facilitating its excretion. Given the structural similarity, it is highly probable that alpha-naloxol also undergoes glucuronidation.

While the formation of an alpha-naloxol glucuronide is anticipated, direct identification and characterization of this specific metabolite in research settings have not been extensively documented in the available scientific literature. Further studies would be required to confirm the structure and quantify the formation of alpha-naloxol glucuronides as part of its biotransformation profile.

Preclinical Pharmacokinetics in Animal Models

Preclinical pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity before it can be considered for human trials.

Comprehensive pharmacokinetic data for alpha-naloxol hydrochloride, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life, are limited in the public domain. Most available preclinical pharmacokinetic data focus on the parent compound, naloxone.

For context, a study in dogs reported a serum half-life for naloxone of approximately 71.2 minutes following intravenous administration. nih.gov Another study in healthy dogs that received intranasal naloxone found a mean maximum plasma concentration of 9.3 ng/mL, a mean time to maximum concentration of 22.5 minutes, and a mean terminal half-life of 47.4 minutes. nih.gov

A comparative in vivo study in rats evaluated the relative potency of alpha-naloxol and naloxone in precipitating opioid withdrawal. The results indicated that naloxone was significantly more potent than alpha-naloxol in the early phase after administration, but this potency difference decreased over time. nih.gov This suggests potential differences in the pharmacokinetic and/or pharmacodynamic profiles of the two compounds, although detailed pharmacokinetic parameters for alpha-naloxol were not reported in this study.

| Parameter | Value (Intravenous) | Value (Intranasal) |

|---|---|---|

| Half-life (t½) | ~71.2 min | ~47.4 min |

| Cmax | Not Reported | 9.3 ng/mL |

| Tmax | Not Reported | 22.5 min |

Further preclinical studies are warranted to fully characterize the pharmacokinetic profile of this compound in various animal models to better understand its potential as a therapeutic agent.

Absorption and Distribution Characteristics (e.g., Blood-Brain Barrier Penetration)

The distribution of alpha-naloxol, particularly its ability to cross the blood-brain barrier (BBB), is a critical determinant of its central nervous system (CNS) activity. Preclinical studies in rodents have provided valuable, albeit indirect, evidence regarding its CNS penetration.

A study comparing the in vivo potency of naloxone and its metabolite, 6-alpha-naloxol, in rats, revealed a delayed onset of action for 6-alpha-naloxol within the CNS. nih.gov This delay suggests that 6-alpha-naloxol may have a slower or more limited ability to penetrate the blood-brain barrier compared to its parent compound, naloxone. nih.gov Research on naloxone in rats has shown its rapid penetration into the brain, with brain-to-serum concentration ratios ranging from 2.7 to 4.6. nih.gov This efficient CNS access of naloxone provides a baseline against which the distribution of its metabolites, like alpha-naloxol, can be contextualized. While direct quantitative data on alpha-naloxol's BBB passage is not extensively detailed in publicly available research, the observed delayed pharmacological effects in the CNS strongly indicate a distinct and more restricted distribution profile compared to naloxone. nih.gov

The chemical properties of a molecule, such as its molecular weight and polarity, are key factors governing its ability to cross the blood-brain barrier. researchgate.net Molecules exceeding a certain molecular weight (generally above 400 Da) often exhibit reduced BBB permeability. researchgate.net The structural characteristics of alpha-naloxol likely contribute to its specific distribution pattern.

| Compound | Blood-Brain Barrier Penetration Characteristic | Supporting Evidence |

|---|---|---|

| alpha-Naloxol | Delayed and potentially limited penetration compared to naloxone. | Delayed onset of action in the central nervous system observed in preclinical rat studies. nih.gov |

| Naloxone | Rapid and efficient penetration. | High brain-to-serum concentration ratios (2.7 to 4.6) in rats. nih.gov |

Elimination Half-Life and Systemic Clearance in Rodents

Detailed pharmacokinetic parameters such as the elimination half-life and systemic clearance of this compound in rodents are not extensively documented in available scientific literature. However, insights can be drawn from studies on its parent compound, naloxone.

In rats, naloxone exhibits a serum half-life of approximately 30-40 minutes following intravenous administration. nih.gov Another study reported an elimination half-life of about 33 minutes for naloxone in rats. nih.gov The rapid clearance of naloxone is a key feature of its pharmacokinetic profile. Given that alpha-naloxol is a metabolite, its own elimination kinetics would be influenced by its rate of formation from naloxone and its subsequent metabolism and excretion. Without direct studies on alpha-naloxol, it is challenging to provide precise figures for its half-life and clearance in rodents. However, the general understanding of drug metabolism suggests that metabolites can have different, and often longer, half-lives than the parent drug, though this is not a universal rule.

| Compound | Reported Elimination Half-Life in Rodents | Species |

|---|---|---|

| Naloxone | Approximately 30-40 minutes | Rat nih.gov |

| Naloxone | Approximately 33 minutes | Rat nih.gov |

| This compound | Data not available in cited sources | - |

Impact of Chemical Modifications (e.g., PEGylation) on Pharmacokinetic Profile

Chemical modification, particularly PEGylation, has a profound impact on the pharmacokinetic profile of alpha-naloxol. PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, which can alter its size, solubility, and interaction with biological systems.

Naloxegol (B613840) is a PEGylated derivative of alpha-naloxol. nih.gov This modification significantly reduces the ability of the molecule to cross the blood-brain barrier. nih.gov The PEG moiety increases the molecular size and can make the compound a substrate for efflux transporters like P-glycoprotein at the BBB, further limiting its CNS entry. acs.org Consequently, naloxegol acts as a peripherally restricted opioid antagonist. nih.gov

The pharmacokinetic properties of naloxegol have been studied in preclinical models. In these studies, it was demonstrated that despite its structural similarity to alpha-naloxol, its distribution is largely confined to the periphery. This targeted action is a direct result of the PEGylation, which effectively alters the absorption and distribution characteristics of the parent molecule. The development of naloxegol highlights how chemical modifications can be strategically employed to modulate the pharmacokinetic profile of a compound to achieve a desired therapeutic effect, in this case, peripheral opioid receptor antagonism without affecting central opioid actions. nih.gov

| Compound | Chemical Modification | Impact on Pharmacokinetic Profile |

|---|---|---|

| alpha-Naloxol | None | Exhibits some level of central nervous system penetration. nih.gov |

| Naloxegol | PEGylation (derivative of alpha-naloxol) | Significantly reduced blood-brain barrier penetration, leading to peripherally restricted action. nih.gov |

Analytical Methodologies for Research and Quantification of Alpha Naloxol Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of alpha-Naloxol hydrochloride, enabling its separation from its parent compound, naloxone (B1662785), its stereoisomer, beta-naloxol, and other related substances. Various techniques have been optimized to handle different matrices and analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of naloxol (B12781492) isomers. The development of a robust HPLC method is critical, particularly for distinguishing between the alpha and beta epimers, which differ only in the spatial orientation of the hydroxyl group at the C-6 position.

Research into the synthesis of related compounds, such as naloxegol (B613840), has led to the development of effective HPLC methods for separating protected forms of naloxol epimers. These methods are directly relevant to the analysis of this compound. A validated method for the analysis of 3-O-MEM α-naloxol demonstrated successful separation from its β-epimer, achieving a purity of approximately 99.4% for the alpha isomer. acs.orggoogle.com

Method development typically involves screening various stationary phases and mobile phase compositions. Reversed-phase columns, such as C18, are commonly employed due to their versatility in separating compounds with moderate polarity like alpha-Naloxol.

Table 1: Example HPLC Parameters for Separation of Naloxol Epimer Derivatives

| Parameter | Condition |

| Instrument | Waters HPLC System acs.org |

| Column | Ascentis Express C18 (150 mm × 4.6 mm, 2.7 μm) acs.org |

| Mobile Phase | Varies; typically a gradient of acetonitrile (B52724) and an aqueous buffer |

| Flow Rate | Isocratic, often around 1.0 mL/min |

| Column Temperature | 30 °C acs.org |

| Detection | UV Detector at 230 nm acs.org |

Validation of the HPLC method is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). restek.com This ensures the method is reliable and reproducible for routine analysis.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Biological Matrices

For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. vitas.no

Validated bioanalytical methods have been established for the simultaneous determination of naloxone and its key metabolites, including the naloxol isomers. researchgate.netnih.gov These methods are essential for pharmacokinetic and metabolism studies. A sensitive and selective LC-MS/MS method was developed for quantifying naloxone and 6α-naloxol in monkey plasma. researchgate.net

Sample preparation is a critical step and often involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. researchgate.netresearchgate.net The analytes are then separated on a reversed-phase column and detected by a tandem mass spectrometer, typically operating in the positive electrospray ionization (ESI) mode and using Multiple Reaction Monitoring (MRM). researchgate.netnih.govresearchgate.net

Table 2: Typical LC-MS/MS Method Parameters for Naloxol Analysis in Plasma

| Parameter | Condition |

| LC System | Agilent 1290 Infinity HPLC researchgate.net |

| MS System | SCIEX QTRAP 6500+ Triple Quadrupole researchgate.net |

| Column | Halo C18 (2.1 × 50 mm, 2.7 µm) researchgate.net or Aquasil C18 (50 mm × 2.1 mm, 5 µm) researchgate.netnih.gov |

| Mobile Phase | Gradient elution with a methanol-water-formic acid system researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| MRM Transitions (m/z) | 6α-naloxol: 330.0 → 185.0 researchgate.net |

| Sample Preparation | Solid Phase Extraction (SPE) researchgate.net or Protein Precipitation researchgate.netnih.gov |

The method validation for bioanalytical applications includes assessments of linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, bench-top). researchgate.net

Gas-Liquid Chromatography (GLC) and Thin-Layer Chromatography (TLC) for Research Isolation

While less common for routine quantification, Gas-Liquid Chromatography (GLC) and Thin-Layer Chromatography (TLC) serve important roles in the research setting, particularly for the isolation and purification of alpha-Naloxol.

GLC, often coupled with Mass Spectrometry (GC-MS), can be used for the analysis of naloxone and its metabolites. However, compounds like naloxol often exhibit poor chromatographic behavior in their underivatized state. journalofappliedbioanalysis.com Therefore, a derivatization step, such as silylation, is typically required to increase their volatility and thermal stability for successful GC-MS analysis. journalofappliedbioanalysis.com Certified reference materials for 6α-Naloxol are available and suitable for use in developing GC/MS methods. cerilliant.com

TLC is a versatile, cost-effective, and simple chromatographic technique that is well-suited for preparative applications in a research laboratory. nih.gov It can be used to isolate alpha-Naloxol from a synthesis reaction mixture or from a mixture of metabolites. nih.gov In preparative TLC, the mixture is applied as a band onto a TLC plate, which is then developed in a suitable mobile phase. The separated band corresponding to alpha-Naloxol can be visualized (e.g., under UV light), scraped from the plate, and the compound can be eluted from the stationary phase with an appropriate solvent. This technique is valuable for obtaining small quantities of the pure compound for further structural analysis or biological testing.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research Settings

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to determine the complete chemical structure.

While specific NMR data for this compound is not widely published, detailed ¹H NMR spectral data is available for closely related derivatives, such as 3-O-MEM α-naloxol. acs.org This data, recorded on 300 MHz or 500 MHz spectrometers, allows for the assignment of protons in the core morphinan (B1239233) structure. acs.org The stereochemistry at the C-6 position, which defines the alpha isomer, can be confirmed by analyzing the coupling constants and through-space correlations observed in 2D NMR experiments like NOESY. Advanced solid-state NMR techniques can also be employed to investigate different solvate forms and provide further structural insights. nottingham.ac.uk

Table 3: Representative ¹H NMR Data for a 3-O-MEM α-Naloxol Derivative

| Proton Assignment | Chemical Shift (δ/ppm) | Multiplicity |

| Aromatic Protons | 6.91, 6.68 | d |

| Allyl Group (CH=) | 6.07 | m |

| Allyl Group (=CH₂) | 5.51 | m |

| C-5 Proton | 4.66 | d |

Data obtained in CDCl₃ on a 300 MHz spectrometer. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features. Analysis of derivatives like 3-O-MEM-naloxone provides insight into the expected spectral features. acs.org

The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a potassium bromide (KBr) dispersion. acs.org

Table 4: Expected Characteristic IR Absorption Bands for alpha-Naloxol

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (phenolic & alcoholic) | ~3600-3200 | Broad band indicating hydroxyl groups |

| C-H Stretch (aromatic) | ~3100-3000 | Sharp peaks |

| C-H Stretch (aliphatic) | ~3000-2850 | Sharp peaks |

| C=C Stretch (aromatic) | ~1600, 1500, 1450 | Multiple bands |

| C=C Stretch (alkene) | ~1645 | Allyl group |

| C-O Stretch (ether & alcohol) | ~1300-1000 | Strong bands |

| C-N Stretch | ~1250-1020 | Amine group |

These spectroscopic techniques, combined with chromatographic methods, provide a complete analytical toolkit for the comprehensive study of this compound.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable analytical technique for the definitive molecular identification of alpha-Naloxol and the comprehensive profiling of its impurities. Coupled with liquid chromatography (LC), typically as LC-MS or LC-MS/MS, this method provides high sensitivity and specificity, enabling the analysis of complex mixtures and the characterization of substances at trace levels. japsonline.combiomedres.us

For the molecular identification of alpha-Naloxol, electrospray ionization (ESI) is a commonly employed technique. In positive ion mode, the ESI mass spectrum of alpha-Naloxol would be expected to show a protonated molecular ion peak [M+H]+ corresponding to its molecular weight. Given the molecular formula of alpha-Naloxol as C₁₉H₂₃NO₄, the expected monoisotopic mass is approximately 329.16 g/mol . fda.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing the parent compound from substances with similar nominal masses.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and impurity identification. By selecting the parent ion and subjecting it to collision-induced dissociation, characteristic fragmentation patterns are generated. These patterns serve as a structural fingerprint, confirming the identity of alpha-Naloxol and helping to elucidate the structures of unknown degradation products or process-related impurities. japsonline.com For instance, studies on the related compound naloxone have successfully used LC-MS/MS to identify and characterize acid-borne oxidative impurities by analyzing their unique molecular ion peaks and fragmentation patterns. japsonline.com One study on naloxone hydrochloride identified two degradation impurities, with one showing a protonated molecular ion peak [M+H]+ at m/z 342.1, which is 14 atomic mass units higher than that of naloxone, suggesting an oxidation product. japsonline.com

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of the active pharmaceutical ingredient (API). researchgate.net LC-HRMS methods are developed to detect, identify, and quantify these impurities. fda.gov The approach allows for the screening of potential impurities, including isomers, byproducts from synthesis, and degradation products that may form during storage. biomedres.usfda.gov

Table 1: Illustrative Mass Spectrometry Parameters for Opioid Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ for detection. |

| MS Analyzer | Triple Quadrupole or Orbitrap (HRMS) | Provides high resolution and mass accuracy for formula determination. |

| Scan Mode | Full Scan and Product Ion Scan (MS/MS) | Full scan detects all ions; MS/MS provides structural fragmentation data. |

Methods for Purity Assessment and Stereoisomeric Analysis in Research Batches

The purity of research and manufacturing batches of this compound is paramount and is typically assessed using high-performance liquid chromatography (HPLC). nih.gov HPLC methods, particularly reversed-phase HPLC with UV detection, are the industry standard for quantifying the main compound and resolving it from potential impurities. japsonline.comresearchgate.net

A robust HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve sufficient resolution between alpha-Naloxol and all related substances. researchgate.net Validation of the method ensures it is linear, accurate, precise, and specific for its intended purpose. researchgate.net Purity levels are often required to be very high, with some processes for related compounds achieving greater than 99.5% purity by HPLC. researchgate.netacs.org

A significant challenge in the analysis of alpha-Naloxol is the control of stereoisomers, particularly its epimer, beta-Naloxol. Since the biological activity of stereoisomers can differ significantly, regulatory guidelines require strict control over the stereoisomeric purity of the final compound. nih.gov

HPLC is the primary technique for stereoisomeric analysis. Chiral chromatography, using a chiral stationary phase, can be employed to directly separate enantiomers or diastereomers. However, for epimers like alpha- and beta-Naloxol, separation can often be achieved on standard reversed-phase columns (e.g., C18) by carefully optimizing the mobile phase conditions. researchgate.netacs.org

In the synthesis of naloxegol, a derivative of naloxone, the stereochemical purity of the alpha-Naloxol intermediate is critical. Process development studies show that HPLC analysis is used to monitor the ratio of the alpha-epimer to the beta-epimer. For example, one process reported achieving a mixture where the 3-O-MEM naloxol-α-epimer was about 99.4% and the β-epimer was about 0.3%, demonstrating the capability of HPLC to effectively separate and quantify these stereoisomers. acs.org

Table 2: Example HPLC Method Parameters for Purity and Stereoisomeric Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Ascentis Express C18 (150 mm × 4.6 mm, 2.7 µm) | Provides high-resolution separation of the main peak from impurities. |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile | Elutes compounds with varying polarities for comprehensive profiling. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and run time. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

| Detection | UV at 230 nm | Allows for sensitive detection and quantification of naloxol and related compounds. |

| Purity Achieved | > 99.5% | Demonstrates the effectiveness of the purification and analytical method. |

Applications of Alpha Naloxol Hydrochloride As a Research Tool

Investigations into Opioid Receptor Dynamics and Function

The study of opioid receptors, their activation, and their signaling pathways is fundamental to understanding both the therapeutic effects of opioids and the mechanisms of addiction. alpha-Naloxol hydrochloride has proven to be a useful compound in dissecting these complex processes.

Studies on Ligand-Receptor Interactions in Cellular Systems

While specific studies focusing solely on this compound's binding kinetics in cellular systems are not extensively detailed in publicly available literature, its utility can be inferred from its structural relationship to naloxone (B1662785) and its application in comparative studies. As a stereoisomer of naloxol (B12781492), it provides a valuable comparator to naloxone and other opioid ligands in in vitro binding assays. These assays, typically using radiolabeled ligands and cell membranes expressing specific opioid receptor subtypes (mu, delta, and kappa), help to determine the binding affinity (Ki) and selectivity of different compounds. The subtle structural differences between alpha-naloxol and naloxone can help researchers probe the specific molecular interactions within the opioid receptor binding pocket that are critical for antagonist activity. By comparing the binding of these closely related molecules, scientists can gain insights into the stereochemical requirements for high-affinity receptor occupancy.

Exploration of Constitutively Active Opioid Receptors in vitro and in animal models

A significant area of research where this compound has been instrumental is in the study of constitutively active opioid receptors. Constitutively active receptors are those that exhibit a basal level of signaling even in the absence of an agonist. This phenomenon is believed to play a role in the development of opioid dependence and withdrawal.

alpha-Naloxol has been characterized as a neutral antagonist at the mu-opioid receptor, meaning it can block the receptor from being activated by agonists without affecting its basal signaling activity. This is in contrast to inverse agonists, like naloxone, which not only block agonist activity but also reduce the receptor's constitutive activity. ucla.edu

Furthermore, in studies of conditioned place aversion (CPA), a measure of the negative affective state associated with withdrawal, morphine pretreatment enhances the aversive effects of naloxone but not alpha-naloxol. ucla.edu This finding further supports the role of constitutively active mu-opioid receptors in the motivational aspects of opioid withdrawal and highlights the utility of alpha-naloxol in differentiating between neutral antagonism and inverse agonism in vivo. ucla.edu

Mechanistic Studies of Opioid Withdrawal in Animal Models

Animal models are indispensable for investigating the neurobiological underpinnings of opioid withdrawal. This compound has been a key pharmacological tool in these studies, allowing for a more precise understanding of the temporal and pharmacological dynamics of withdrawal precipitation.

Comparative Potency in Precipitating Withdrawal Symptoms

A key application of this compound is in comparative studies with naloxone to determine their relative potencies in precipitating withdrawal. Research in animal models has consistently shown that naloxone is significantly more potent than alpha-naloxol in inducing withdrawal signs. nih.govnih.gov

In a study using suppression of operant responding for food as an index of withdrawal in rats, the relative potency of naloxone to alpha-naloxol was found to vary depending on the timing of the observation after antagonist administration. nih.govnih.gov In the early phase of testing (5-15 minutes post-antagonist), naloxone was over 100 times more potent than alpha-naloxol in morphine-pretreated rats. nih.govnih.gov However, in the later phase (25-35 minutes post-antagonist), this potency difference decreased to approximately 9-fold. nih.govnih.gov This suggests a potential delay in the onset of action of alpha-naloxol at opioid receptors in the central nervous system, which contributes to its lower initial potency. nih.govnih.gov

| Time Post-Antagonist | Condition | Naloxone ED50 (mg/kg) | alpha-Naloxol ED50 (mg/kg) | Potency Ratio (Naloxone:alpha-Naloxol) |

|---|---|---|---|---|

| Early Phase (5-15 min) | Single Morphine | 0.01 | 1.05 | 105 |

| Early Phase (5-15 min) | Repeat Morphine | 0.006 | 0.71 | 119 |

| Late Phase (25-35 min) | Single Morphine | 0.003 | 0.026 | 9 |

| Late Phase (25-35 min) | Repeat Morphine | 0.001 | 0.013 | 9 |

Influence of Prior Opioid Exposure on Antagonist Efficacy in Animal Behavioral Models

The efficacy of an opioid antagonist in precipitating withdrawal is heavily influenced by the subject's history of opioid exposure. Studies utilizing alpha-naloxol have helped to quantify this relationship. In morphine-naïve rats, naloxone was found to be only about 5-fold more potent than alpha-naloxol in suppressing operant responding. nih.govnih.gov However, after a single or repeated pretreatment with morphine, this potency difference increased dramatically to approximately 65-fold when examining the entire 30-minute test session. nih.govnih.gov

This demonstrates that prior opioid exposure sensitizes the system to the withdrawal-precipitating effects of antagonists, and this sensitization is more pronounced for naloxone compared to alpha-naloxol, particularly in the initial period after administration. The use of alpha-naloxol in these behavioral models allows researchers to dissect the factors contributing to antagonist potency, such as receptor affinity, intrinsic activity (neutral antagonist vs. inverse agonist), and pharmacokinetic properties like the rate of brain penetration. nih.gov

| Pretreatment Condition | Naloxone ED50 (mg/kg) | alpha-Naloxol ED50 (mg/kg) | Potency Ratio (Naloxone:alpha-Naloxol) |

|---|---|---|---|

| Morphine-Naïve | 0.24 | 1.28 | 5 |

| Single Morphine | 0.008 | 0.52 | 65 |

| Repeat Morphine | 0.004 | 0.26 | 65 |

Research into Opioid-Adrenergic System Crosstalk

The opioid and adrenergic systems are known to interact in complex ways to modulate various physiological functions, including pain, mood, and autonomic regulation. While research specifically employing this compound to investigate this crosstalk is limited, the established role of its parent compound, naloxone, provides a framework for the potential utility of alpha-naloxol in this area.

Naloxone has been shown to influence the effects of adrenergic agents. For example, in animal studies, naloxone can modulate the corticosterone response to adrenergic agonists, suggesting an interaction between central opioid and adrenergic pathways in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. Specifically, naloxone has been found to decrease the corticosterone response to the alpha-2 adrenergic agonist clonidine and to noradrenaline, indicating an interaction at central alpha-2 adrenoceptors.

Given that alpha-naloxol has a different pharmacological profile from naloxone (neutral antagonist vs. inverse agonist), it could be a valuable tool to further dissect the nature of this opioid-adrenergic interaction. By comparing the effects of naloxone and alpha-naloxol on adrenergic-mediated responses, researchers could determine whether the inverse agonist properties of naloxone are necessary for the observed effects. For instance, if alpha-naloxol fails to alter the adrenergic response in the same way as naloxone, it would suggest that the constitutive activity of opioid receptors plays a role in modulating the adrenergic system. This comparative approach could provide deeper insights into the intricate signaling crosstalk between these two critical neurotransmitter systems.

Exploration of Synergistic Effects with Adrenergic Ligands on Receptor Activity

While research on the direct synergistic effects of this compound with adrenergic ligands is limited, studies involving the closely related opioid antagonist, naloxone hydrochloride, provide a foundation for understanding the interplay between the opioid and adrenergic systems. Concomitant administration of naloxone hydrochloride and the alpha-2 adrenergic receptor antagonist yohimbine (B192690) hydrochloride in healthy human subjects has demonstrated a synergistic effect, leading to increased ratings of nervousness, anxiety, and other physiological changes greater than the sum of the effects of each drug administered separately nih.gov. This suggests a significant interaction between the opioid and adrenergic systems, which warrants further investigation to determine if similar synergies exist with this compound. The alpha-2C adrenergic receptor subtype, in particular, has been identified as a contributor to the synergistic analgesic effects observed between opioids and alpha-2 adrenergic agonists drugbank.comresearchgate.net. Future research utilizing this compound could help to further delineate the specific roles of different opioid receptor isomers in these interactions.

Role in Understanding Receptor Heterodimerization and Allosteric Modulation

The study of G-protein-coupled receptor (GPCR) dimerization and allosteric modulation is a burgeoning field in pharmacology. Opioid receptors are known to form both homodimers and heterodimers, which can alter their pharmacological properties and signaling pathways mdpi.comnih.gov. While specific studies employing this compound to investigate these phenomena are not prevalent in the current literature, the principles of receptor heterodimerization and allosteric modulation are well-established for the broader class of opioid ligands.

Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, can alter the affinity and/or efficacy of the primary ligand nih.gov. This can lead to more nuanced control over receptor activity and is a promising avenue for the development of novel therapeutics with improved side-effect profiles. Negative allosteric modulators (NAMs) of the µ-opioid receptor, for instance, have been shown to work cooperatively with naloxone to block opioid agonist signaling wustl.edubiorxiv.org. Given its structural similarity to naloxone, this compound could potentially be used in future research to explore the subtle differences in how various opioid receptor antagonists interact with allosteric modulators and contribute to the understanding of opioid receptor heterodimer function.

Behavioral Pharmacology Studies in Animal Models

This compound has been utilized in animal models to investigate the behavioral effects of opioid antagonism. These studies are crucial for understanding the neurobiological basis of addiction, motivation, and learning.

The effects of opioid antagonists on conditioned responses, such as conditioned place preference (CPP) and conditioned place aversion (CPA), are well-documented for naloxone. Naloxone has been shown to block the rewarding effects of certain stimuli in CPP paradigms and can induce CPA on its own, suggesting a role for endogenous opioids in mediating reward and aversion ucla.eduresearchgate.netnih.gov. For example, naloxone has been found to block the conditioned place preference induced by paced mating in female rats researchgate.net. Furthermore, naloxone-induced CPA is dependent on the presence of µ-opioid receptors ucla.edu. While direct and detailed studies on the effects of this compound on conditioned responses are not as extensively reported, its properties as an opioid antagonist suggest it would likely have similar, though potentially quantitatively different, effects.

A key application of this compound in research has been in the analysis of its effects on operant behavior, particularly in the context of opioid dependence and withdrawal. A study directly comparing the potency of naloxone and 6-alpha-naloxol in precipitating opioid withdrawal in morphine-pretreated rats utilized the suppression of operant responding for a food reward as an index of withdrawal severity.

In this research, both naloxone and 6-alpha-naloxol produced a dose-dependent suppression of operant responding. Interestingly, the relative potency of the two antagonists varied depending on the timing of the observation after administration. Initially, naloxone was found to be significantly more potent than 6-alpha-naloxol in suppressing operant behavior. However, this potency difference decreased over time, suggesting a potential delay in the onset of action or access to the central nervous system for 6-alpha-naloxol compared to naloxone nih.gov.

The table below summarizes the ED50 values (the dose required to produce a 50% reduction in operant responding) for both antagonists under different phases of the test session after a single morphine pretreatment.

| Test Phase (Time Post-Antagonist) | Antagonist | ED50 (mg/kg) | Relative Potency (Naloxone/alpha-Naloxol) |

|---|---|---|---|

| Early (5-15 min) | Naloxone | 0.012 | 105.3 |

| alpha-Naloxol | 1.264 | ||

| Middle (15-25 min) | Naloxone | 0.011 | 50.5 |

| alpha-Naloxol | 0.556 | ||

| Late (25-35 min) | Naloxone | 0.013 | 9.2 |

| alpha-Naloxol | 0.120 |

These findings highlight the importance of considering pharmacokinetic and pharmacodynamic differences between closely related compounds when interpreting behavioral data. The use of this compound in such studies provides valuable insights into the structure-activity relationships of opioid antagonists and their in vivo effects on complex behaviors.

Future Directions in Alpha Naloxol Hydrochloride Research

Development of Advanced Analogues for Specific Receptor Subtype Probing

A significant avenue for future research lies in the rational design and synthesis of advanced analogues of alpha-Naloxol hydrochloride. The goal is to develop compounds with enhanced selectivity for specific opioid receptor subtypes (mu, delta, and kappa) and potentially even splice variants of these receptors. While alpha-Naloxol is known for its mu-receptor antagonism, creating derivatives with tailored affinities could provide invaluable tools for dissecting the complex pharmacology of the opioid system.

Research into related compounds, such as 6β-naltrexol, has demonstrated that modifications at the C(6) position can significantly influence receptor affinity and selectivity. For instance, the synthesis of carbamate (B1207046) and sulfonate ester derivatives of 6β-naltrexol, which lack a hydrogen-bond donor at the C(6) oxygen, resulted in enhanced affinity for the mu-opioid receptor. nih.gov This suggests that similar chemical strategies could be applied to the alpha-Naloxol scaffold.

Future efforts will likely focus on:

Introducing diverse functional groups at the C(6) position and other sites on the morphinan (B1239233) backbone to modulate receptor binding.

Exploring stereochemical variations to optimize interactions with the receptor's binding pocket.

Synthesizing derivatives with altered pharmacokinetic properties , such as increased blood-brain barrier penetration or longer duration of action.

These advanced analogues will not only serve as precise pharmacological probes but also hold the potential to become lead compounds for novel therapeutics with improved side-effect profiles.

Table 1: Research Findings on Naltrexol Analogue Affinity

| Compound | Modification | Receptor Affinity (Ki) for MOR | Selectivity Profile |

| 6β-naltrexol HCl | Parent Compound | Standard Affinity | Mu-selective antagonist |

| Carbamate derivative (9) | Carbamate at C(6) | Subnanomolar | High mu-affinity |

| Tosylate derivative (13) | Tosylate at C(6) | Subnanomolar | High mu-affinity |

| Compound 10 | Specific carbamate | Not specified | Most mu-selective synthesized |

Data synthesized from a study on 6β-naltrexol analogues, indicating that modifications at the C(6) position can significantly enhance mu-opioid receptor affinity. nih.gov

Integration with Computational Modeling for Ligand-Receptor Interaction Prediction

The integration of computational modeling and molecular docking studies represents a powerful strategy to accelerate the discovery and optimization of this compound analogues. frontiersin.org High-resolution crystal structures of opioid receptors provide a solid foundation for computer-aided drug design (CADD). frontiersin.org These techniques allow for the in-silico prediction of how a ligand will bind to its receptor target, providing insights into the molecular determinants of affinity and selectivity. nih.gov

Future computational research focused on this compound will likely involve:

Molecular Docking Simulations: Predicting the preferred binding pose of alpha-Naloxol and its theoretical analogues within the mu-opioid receptor's binding pocket. This can help identify key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to assess the stability of the interaction and potential conformational changes in the receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structures of a series of analogues with their biological activities. This can guide the synthesis of new compounds with improved properties.

By combining computational predictions with empirical testing, researchers can more efficiently prioritize the synthesis of the most promising candidates, saving time and resources. For example, docking studies on N-methylmorphinans revealed that the absence of a 6-carbonyl group could reduce steric clashes with receptor residues, explaining the improved binding affinities of certain analogues. nih.gov A similar approach for alpha-Naloxol could yield significant insights.

Novel Applications in Neuropharmacology Beyond Opioid Systems

While this compound's primary pharmacology is centered on the opioid system, future research may uncover novel applications in other areas of neuropharmacology. The central nervous system is a complex network of interacting neurotransmitter systems, and drugs that target one system can often have downstream effects on others.

One promising area of investigation is the interplay between the opioid and adrenergic systems. A study investigating the concomitant administration of the opioid antagonist naloxone (B1662785) and the alpha-2-adrenergic receptor antagonist yohimbine (B192690) found a synergistic effect on anxiety-related symptoms in healthy subjects. nih.gov This suggests that the blockade of opioid receptors can modulate the activity of the adrenergic system. Future studies could explore whether this compound, with its distinct pharmacological profile compared to naloxone, exhibits similar or unique modulatory effects on adrenergic or other neurotransmitter systems, such as the serotonergic or dopaminergic systems.

Potential future research directions include:

Investigating the effects of this compound on animal models of anxiety and depression , both alone and in combination with drugs targeting other neurotransmitter systems.

Exploring its potential role in modulating the rewarding effects of substances other than opioids.

Examining its influence on cognitive processes , such as learning and memory, which are known to be modulated by multiple neurotransmitter systems.

Elucidation of Residual Undetermined Mechanisms of Action at the Molecular Level

Despite our understanding of this compound as a mu-opioid receptor antagonist, a complete picture of its molecular mechanism of action remains to be elucidated. The signaling cascades initiated by opioid receptor activation or blockade are incredibly complex and involve more than just the inhibition of adenylyl cyclase. nih.gov

Future research should aim to dissect the finer details of how this compound interacts with the mu-opioid receptor and influences downstream signaling pathways. Key questions to be addressed include:

Biased Signaling: Does this compound exhibit any bias towards or against specific signaling pathways, such as the G-protein pathway versus the β-arrestin pathway? nih.gov Ligand-directed biased signaling is a growing area of pharmacology, with the potential to develop drugs that selectively activate therapeutic pathways while avoiding those responsible for adverse effects. nih.gov

Receptor Dimerization: How does this compound affect the formation of opioid receptor homodimers (e.g., mu-mu) or heterodimers (e.g., mu-delta)? nih.gov Receptor dimerization is known to alter the pharmacological properties of the constituent receptors.

Allosteric Modulation: Could this compound or its future analogues act as allosteric modulators of the opioid receptor? A recent study identified a negative allosteric modulator (NAM) that enhances the affinity of naloxone for the mu-opioid receptor, highlighting the therapeutic potential of this mechanism. nih.gov Investigating whether alpha-Naloxol can participate in or be influenced by such allosteric interactions is a critical next step.